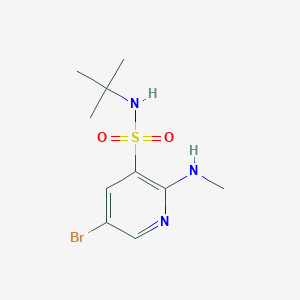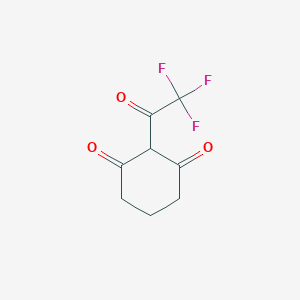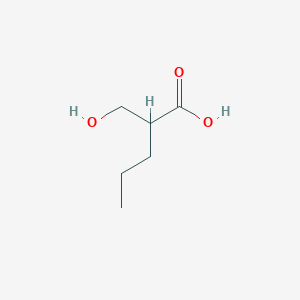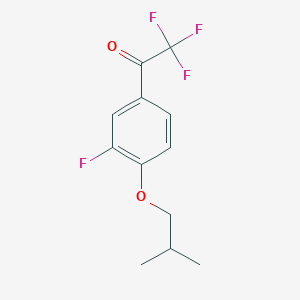
5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a tert-butyl group at the nitrogen atom, a methylamino group at the 2nd position, and a sulfonamide group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide involves multiple steps. One of the practical and robust methods for its synthesis includes the following steps :
Bromination: Introduction of the bromine atom at the 5th position of the pyridine ring.
N-tert-butylation: Introduction of the tert-butyl group at the nitrogen atom.
Methylamination: Introduction of the methylamino group at the 2nd position.
Sulfonamidation: Introduction of the sulfonamide group at the 3rd position.
Industrial Production Methods
The industrial production of this compound involves a continuous multistep process that ensures high yield and purity. The process is designed to be scalable and efficient, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.
Applications De Recherche Scientifique
5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide: Lacks the methylamino group at the 2nd position.
N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide: Lacks the bromine atom at the 5th position.
5-Bromo-2-(methylamino)pyridine-3-sulfonamide: Lacks the tert-butyl group at the nitrogen atom.
Uniqueness
5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H16BrN3O2S |
|---|---|
Poids moléculaire |
322.22 g/mol |
Nom IUPAC |
5-bromo-N-tert-butyl-2-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H16BrN3O2S/c1-10(2,3)14-17(15,16)8-5-7(11)6-13-9(8)12-4/h5-6,14H,1-4H3,(H,12,13) |
Clé InChI |
ATKQXYXSPVWIFF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C1=C(N=CC(=C1)Br)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13086020.png)
![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]phenazine 5,10-dioxide](/img/structure/B13086024.png)



![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)imidazo[1,2-b]pyridazin-1-ium chloride](/img/structure/B13086036.png)
![tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13086051.png)

![[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B13086067.png)

![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)


